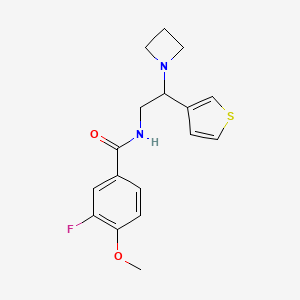

![molecular formula C17H12ClN3O B2944571 1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] CAS No. 320422-37-5](/img/structure/B2944571.png)

1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a hydrazone derivative. Hydrazones are a class of organic compounds with the structure R1R2C=N−NH2 . They are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group . They are usually formed by the action of hydrazine on ketones or aldehydes .

Molecular Structure Analysis

The molecular structure of hydrazones can vary depending on the specific substituents present. For example, a compound with a similar structure, (E)-N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide, was found to crystallize in the monoclinic P21/c space group .Chemical Reactions Analysis

Hydrazones are susceptible to hydrolysis . They can also condense with a second equivalent of a carbonyl to give azines . Hydrazones are intermediates in the Wolff–Kishner reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a compound with a similar structure, (E)-N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide, was found to have a monoclinic crystal structure .Aplicaciones Científicas De Investigación

Fischer Synthesis of Indoles

The Fischer synthesis process is a well-established method for the synthesis of indoles from arylhydrazones, including those with substituents similar to the compound . Research by Fusco and Sannicolo (1978) delves into the Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones, uncovering the complex transformations that these compounds undergo during synthesis, including shifts and splitting of substituents, which are pivotal for creating a wide variety of indole derivatives with potential biological activities (Fusco & Sannicolo, 1978).

Indole Synthesis Classification

Taber and Tirunahari (2011) provided a comprehensive review of indole synthesis methods, presenting a framework for classifying all indole syntheses. This classification encompasses various strategies for indole formation, highlighting the diverse synthetic routes that can be applied to compounds like 1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone], thus offering insights into potential synthetic pathways and modifications for enhancing its biological activities (Taber & Tirunahari, 2011).

Biological Activities of Isatin Derivatives

The review by Sadeghian Zahra Sadeghian and Bayat (2022) focuses on isatin (1H-indole-2,3-diones) derivatives, emphasizing their role as precursors in synthesizing a vast array of heterocyclic compounds. Given the structural similarity, insights from isatin derivatives' synthetic versatility and biological activities can shed light on the potential research applications of 1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] in developing new therapeutic agents or biological probes (Sadeghian Zahra Sadeghian & Bayat, 2022).

Acylhydrazone Derivatives

Acylhydrazone derivatives are highlighted for their "privileged structure," offering multiple ligand points for various bioreceptors. The review by Maia, Tesch, and Fraga (2014) discusses the therapeutic profiles and usability of N-acylhydrazone compounds, reflecting on their synthetic versatility and potential for modulating diverse molecular targets. This insight is particularly relevant for exploring the biological applications and therapeutic potential of 1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] derivatives (Maia, Tesch, & Fraga, 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)diazenyl]-1-prop-2-ynylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O/c1-2-11-21-15-6-4-3-5-14(15)16(17(21)22)20-19-13-9-7-12(18)8-10-13/h1,3-10,22H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXAAKNFFCBUQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)

![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)

![3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B2944493.png)

![3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2944496.png)

![N-(2,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2944507.png)

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2944510.png)